1-Methylcyclopropane-1-carboxylic acid

Catalog No.
S794195
CAS No.
6914-76-7
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylcyclopropane-1-carboxylic acid

Research challenge: Unmodified cyclopropanecarboxylic acid amides degrade rapidly in vivo via enzymatic oxidation and hydrolysis, limiting prodrug half-life. 1-Methyl-CPA introduces a quaternary α-carbon and hyperconjugative electron donation, delivering:

  • >50% longer acid-catalyzed hydrolytic stability vs pivalic acid derivatives
  • Complete resistance to α-carbon oxidation in RIP1 kinase inhibitor series
  • Selective FFA3 agonism over FFA2 for metabolic research

Procurement-ready with stringent QC, global shipping.

CAS Number

6914-76-7

Product Name

1-Methylcyclopropane-1-carboxylic acid

IUPAC Name

1-methylcyclopropane-1-carboxylic acid

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)

InChI Key

DIZKLZKLNKQFGB-UHFFFAOYSA-N

SMILES

CC1(CC1)C(=O)O

Canonical SMILES

CC1(CC1)C(=O)O

The exact mass of the compound 1-Methylcyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Methylcyclopropane-1-carboxylic acid, 1-Methylcyclopropanecarboxylic acid, 1-Methyl-1-cyclopropanecarboxylic acid, 1-Methyl-CPA, 1-MCPCA

Purity

≥97%

Package Size

1 g, 5 g

1-Methylcyclopropane-1-carboxylic acid (CAS 6914-76-7) is a highly strained, aliphatic cyclic carboxylic acid featuring an α-methylated quaternary carbon. In industrial procurement and medicinal chemistry, it is primarily sourced as a premium building block to introduce extreme conformational rigidity and steric bulk without significantly inflating molecular weight or lipophilicity [1]. Unlike standard linear or unbranched cyclic aliphatic acids, the 1-methylcyclopropyl moiety imparts unique hyperconjugative stabilization to its downstream derivatives [2]. This makes it an essential precursor for synthesizing amides and esters that require exceptional resistance to acid/base hydrolysis and enzymatic oxidation, particularly in the development of advanced active pharmaceutical ingredients (APIs) and highly stable prodrugs [1].

Research Fit

1

FFA3-selective GPCR tool compound — reported as a selective orthosteric ligand for FFA3 (GPR41) in SAR studies.

2

Pathway-specific activation context — supports FFA3 signaling studies without FFA2 cross-talk, based on selectivity evidence.

3

Solid, moderate-melting building block — supplied as a solid with typical research-grade purity; verify lot specifications for assay preparation.

Substituting 1-methylcyclopropane-1-carboxylic acid with unmethylated cyclopropanecarboxylic acid or pivalic acid (the tert-butyl equivalent) critically compromises downstream performance. Unmethylated cyclopropanecarboxylic acid lacks the α-quaternary carbon, leaving its corresponding amides and esters highly vulnerable to enzymatic cleavage and rapid hydrolysis [1]. Conversely, while pivalic acid provides similar steric bulk, it lacks the cyclopropane ring's unique hyperconjugative electron donation into the carbonyl π* orbital[1]. This structural deficit means pivaloyl derivatives exhibit less than half the acid-catalyzed hydrolytic stability of 1-methylcyclopropyl derivatives [1]. Furthermore, in pharmacological applications, replacing the sp3-hybridized α-methyl group with unbranched or sp2-hybridized analogs completely alters receptor selectivity, leading to off-target activation in free fatty acid receptor assays [2].

Substitution Risk

Target compound

1-Methylcyclopropane-1-carboxylic acid

Quantifiable FFA3 over FFA2 selectivity, driven by sp³ α-carbon and methyl-cyclopropane geometry.

Reported head-to-head comparison: selective FFA3 activation, minimal FFA2 interference.

VS

Common comparator

Propionate (endogenous)

Equipotent agonist at both FFA2 and FFA3; no receptor discrimination.

Non-selective activation may confound pathway-specific interpretation.

Superior Acid-Catalyzed Hydrolytic Stability vs. Pivaloyl Protection

When evaluating protective groups or prodrug scaffolds, the benzyl ester of 1-methylcyclopropane-1-carboxylic acid demonstrates exceptional resistance to acidic environments compared to standard sterically hindered alternatives. In 0.1 N HCl at 40 °C, the 1-methylcyclopropyl ester achieves a half-life of 267.5 hours, whereas the structurally analogous pivalic acid ester degrades much faster, with a half-life of only 125.7 hours [1].

Evidence DimensionAcid-catalyzed hydrolytic half-life (t1/2)
Target Compound Data267.5 hours
Comparator Or BaselinePivalic acid ester (125.7 hours)
Quantified Difference>2.1-fold increase in acidic stability
Conditions0.1 N HCl at 40 °C

Procuring this compound instead of pivalic acid allows formulators to more than double the gastric and acidic stability of ester-linked prodrugs or acid-sensitive intermediates.

FFA3 vs. FFA2 selectivity
Head-to-head
ΔpEC₅₀ = −1.3
(~20-fold FFA3 preference)

Supports FFA3-selective pathway interpretation

Human FFA2/FFA3 in HEK293 cells; propionate equipotent.

Enhanced Base-Catalyzed Stability via Hyperconjugative Effects

Beyond acidic environments, the hyperconjugative stabilization provided by the 1-methylcyclopropyl group also extends to alkaline conditions. Under base-promoted hydrolysis, the 1-methylcyclopropanecarboxylic acid ester remains 1.3 times more stable than the highly hindered pivalic acid ester [1]. This stabilization arises from the cyclopropyl group's ability to donate electron density into the carbonyl system, an effect absent in standard aliphatic branched chains [1].

Evidence DimensionBase-catalyzed hydrolytic stability
Target Compound Data1.3x longer half-life
Comparator Or BaselinePivalic acid ester
Quantified Difference30% increase in alkaline stability
ConditionspH 10 buffer at 40 °C

Provides a critical advantage in the downstream processing and formulation of basic pharmaceutical preparations where standard sterically hindered esters typically degrade.

Absolute potency at FFA3
Cross-study
pEC₅₀ 3.9

Moderate activation distinct from high-potency non-selective agonists

Propionate pEC₅₀ 4.9–5.7; 10- to 63-fold more potent but non-selective.

Prevention of Enzymatic Cleavage in Kinase Inhibitor Amides

The incorporation of 1-methylcyclopropane-1-carboxylic acid into amide scaffolds is a proven strategy to overcome poor metabolic stability in medicinal chemistry. For example, in the development of RIP1 kinase inhibitors, coupling the core amine with 1-methylcyclopropane-1-carboxylic acid yielded the highly potent and metabolically stable candidate RIPA-56 (IC50 = 13 nM) [1]. Unhindered or unmethylated amides in the same series suffered from rapid enzymatic degradation and significantly weaker potency[1].

Evidence DimensionKinase inhibition potency and metabolic stability
Target Compound DataIC50 = 13 nM with high in vivo stability
Comparator Or BaselineUnhindered aliphatic amides (rapidly metabolized, weak potency)
Quantified Difference>50-fold potency increase alongside extended in vivo half-life
ConditionsIn vitro RIP1 kinase assay and in vivo SIRS disease models

Medicinal chemists must select this specific building block to lock the bioactive conformation and block α-carbon metabolic liabilities in advanced API synthesis.

Structural selectivity rule
Class-level
sp³ α-carbon → FFA3 preference

Validates SAR rule for FFA receptor selectivity

DMR/GTPγS assays; sp² α-carbon analogs favor FFA2.

Strict Orthosteric Selectivity for FFA3 over FFA2

In pharmacological assay development, the α-carbon substitution of short-chain fatty acids dictates receptor selectivity. 1-Methylcyclopropane-1-carboxylic acid acts as a highly selective orthosteric agonist for Free Fatty Acid Receptor 3 (FFA3) [1]. In contrast, unsubstituted cyclopropanecarboxylic acid acts as a mixed FFA2/FFA3 agonist, and analogs with sp2-hybridized α-carbons preferentially activate FFA2 [1].

Evidence DimensionReceptor activation selectivity
Target Compound DataDistinct preferential activation of hFFA3
Comparator Or BaselineUnsubstituted cyclopropanecarboxylic acid (Mixed FFA2/FFA3 activation)
Quantified DifferenceComplete shift in receptor selectivity
ConditionsDynamic mass redistribution (DMR) and inositol monophosphate accumulation assays

Researchers developing metabolic or diabetes models must procure the 1-methylated analog to isolate FFA3 pathways without confounding FFA2 activation.

Prodrug and API Intermediate Synthesis

Due to its ability to impart hyperconjugative stabilization and steric hindrance, this compound is heavily procured for synthesizing ester and amide prodrugs. It is the optimal choice when the final molecule requires a prolonged half-life in harsh gastrointestinal (acidic) or alkaline environments, significantly outperforming standard tert-butyl (pivaloyl) protecting groups [1].

Metabolically Stable Kinase Inhibitor Development

In medicinal chemistry, 1-methylcyclopropane-1-carboxylic acid is utilized as a terminal capping group to protect amides from enzymatic degradation. It is specifically selected over unmethylated cyclopropyl groups to block α-carbon oxidation while maintaining a low molecular weight, as demonstrated in the synthesis of highly potent RIP1 kinase inhibitors [2].

FFA3-Targeted Metabolic Assay Development

The compound is used as a highly selective orthosteric agonist in in vitro pharmacological assays. It is the required reagent for researchers needing to differentiate Free Fatty Acid Receptor 3 (FFA3) activity from FFA2 in diabetes, obesity, and metabolic syndrome research, where unbranched short-chain fatty acids fail to provide selectivity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
FFA3-selective GPCR signaling studies
Receptor-selectivity profile
Confirm FFA2/FFA3 discrimination in assay system
FFAR structure-activity relationship (SAR) model validation
sp³ α-carbon selectivity rule
Benchmark against FFA3-selective reference data
FFA3 orthosteric site mutagenesis studies
Activity dependence on ArgV:05/7.35
Functional confirmation of mutant receptor integrity

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

100.052429494 g/mol

Monoisotopic Mass

100.052429494 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6914-76-7

Wikipedia

1-methylcyclopropanecarboxylic acid

Explore Compound Types